

2-(5-chloro-1H-indol-3-yl)acetonitrile molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(5-chloro-1H-indol-3-yl)acetonitrile

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An In-depth Technical Guide to **2-(5-chloro-1H-indol-3-yl)acetonitrile** for Advanced Research Applications

Introduction

2-(5-chloro-1H-indol-3-yl)acetonitrile is a heterocyclic building block belonging to the indole family of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.^[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the molecular properties, synthesis, analytical validation, and applications of this specific chlorinated indole derivative.

The presence of a chlorine atom at the 5-position and a reactive acetonitrile side chain at the 3-position makes this compound a versatile intermediate for chemical diversification.^{[1][2]} These functional groups provide strategic points for modification, enabling the construction of complex molecular frameworks for investigation as potential therapeutic agents. This document details the fundamental physicochemical properties, including its molecular weight, and provides validated, step-by-step protocols for its synthesis and analytical characterization, grounding all claims in authoritative references.

Physicochemical Properties and Characterization

A precise understanding of a compound's physicochemical properties is foundational for its application in research and development. This section outlines the core molecular data for **2-(5-chloro-1H-indol-3-yl)acetonitrile**.

Core Molecular Data

The fundamental quantitative descriptors for **2-(5-chloro-1H-indol-3-yl)acetonitrile** are summarized below. The molecular weight of 190.63 g/mol is a critical parameter for all stoichiometric calculations in synthetic and analytical procedures.^[3]

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₁₀ H ₇ ClN ₂ | [3][4] |
| Molecular Weight | 190.63 g/mol | [3] |
| Monoisotopic Mass | 190.02977 Da | [4] |
| CAS Number | 81630-83-3 | [3][5] |
| Physical Form | Solid, Powder | [2] |
| IUPAC Name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | [3] |

Structural and Spectroscopic Data

The structural identity of the compound is unequivocally confirmed through various analytical techniques.

Figure 1: Chemical Structure of **2-(5-chloro-1H-indol-3-yl)acetonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons on the indole ring, the methylene (-CH₂) protons of the acetonitrile side chain, and the N-H proton of the indole. ¹³C NMR will show distinct peaks for the ten carbon atoms in the molecule.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a protonated molecular ion [M+H]⁺ at m/z 191.037.^[4] The isotopic pattern characteristic of a

chlorine-containing compound (an $M+2$ peak at approximately one-third the intensity of the M peak) is a key diagnostic feature.

- X-ray Crystallography: The crystalline structure of related analogs like 2-(4-chloro-1H-indol-3-yl)acetonitrile has been characterized, revealing planar molecules linked via $N-H \cdots N$ hydrogen bonds.^[6] A similar arrangement would be expected for the 5-chloro isomer.

Synthesis and Purification

The efficient synthesis of **2-(5-chloro-1H-indol-3-yl)acetonitrile** is crucial for its availability as a research chemical. While multiple routes exist for indole-3-acetonitriles, a common and reliable strategy involves the conversion of the corresponding indole-3-carboxaldehyde.^{[7][8]}

Synthetic Strategy Overview

The synthesis can be efficiently achieved in a two-step process starting from commercially available 5-chloroindole. The strategy involves:

- Formylation: Introduction of a carboxaldehyde group at the C3 position of the indole ring via a Vilsmeier-Haack reaction.^[7]
- Cyanation: One-pot conversion of the intermediate aldehyde to the target acetonitrile using a reducing agent and a cyanide source.^[8]

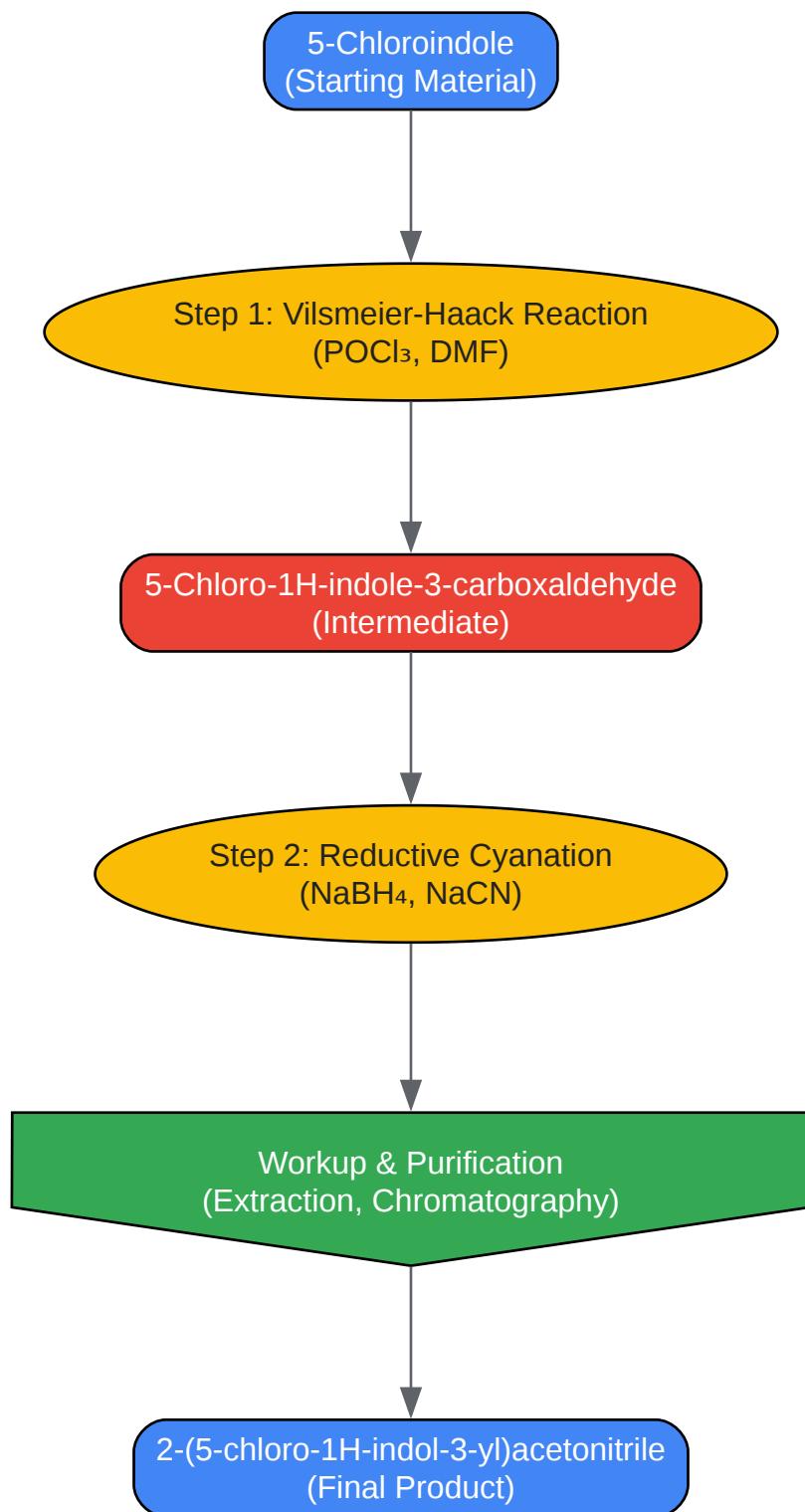
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Figure 2: High-level workflow for the synthesis of **2-(5-chloro-1H-indol-3-yl)acetonitrile**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of analogous indole-3-acetonitriles.[7][8]

Safety Precaution: This procedure involves highly toxic and corrosive reagents, including phosphorus oxychloride and sodium cyanide. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Acidic conditions must be strictly avoided after the addition of sodium cyanide to prevent the formation of highly toxic hydrogen cyanide gas.[7]

Step 1: Synthesis of 5-Chloro-1H-indole-3-carboxaldehyde

- In a round-bottom flask, dissolve 5-chloroindole in anhydrous N,N-dimethylformamide (DMF).
- Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until TLC analysis indicates consumption of the starting material.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic, causing the product to precipitate.
- Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum to yield the crude intermediate, 5-chloro-1H-indole-3-carboxaldehyde.

Step 2: Synthesis of **2-(5-chloro-1H-indol-3-yl)acetonitrile**

- Dissolve the crude 5-chloro-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO). The use of formamide helps to suppress the formation of undesired by-products.[8]

- Add sodium cyanide (NaCN) to the solution and stir the mixture at room temperature for 10-15 minutes.
- Carefully add sodium borohydride (NaBH₄) in small portions. The reaction may be exothermic.
- After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

Purification Protocol

- Upon reaction completion, quench the reaction by carefully adding water.
- Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine to remove residual reagents.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography to obtain pure **2-(5-chloro-1H-indol-3-yl)acetonitrile**.

Analytical Validation and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[\[11\]](#)

Purity Assessment Workflow

The analytical process ensures that the final compound meets the required specifications for purity and identity.



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Figure 3: Workflow for the analytical validation of **2-(5-chloro-1H-indol-3-yl)acetonitrile**.

Protocol: Purity Determination by HPLC-MS

This protocol provides a representative method for assessing the purity of the final product.[\[11\]](#)

- Sample Preparation:
 - Accurately weigh 1.0 mg of the sample.
 - Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.
 - Vortex the solution to ensure complete dissolution.
 - Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is effective for retaining and separating nonpolar to moderately polar compounds like indole derivatives.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is used to acidify the mobile phase, which improves peak shape and ionization efficiency for mass spectrometry.
 - Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to effectively elute the target compound while separating it from more polar and less polar impurities.
 - Flow Rate: 1.0 mL/min.

- Injection Volume: 10 μ L.
- Column Temperature: 30°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is highly effective for protonating nitrogen-containing heterocyclic compounds.
 - Scan Range: m/z 100-500. This range is sufficient to detect the molecular ion of the target compound and most potential impurities or by-products.
 - Data Analysis: Purity is determined by the percent peak area method. The identity is confirmed by matching the measured m/z of the main peak with the expected $[M+H]^+$ value (191.04).

Applications in Research and Drug Development

2-(5-chloro-1H-indol-3-yl)acetonitrile is not typically an end-product but rather a valuable intermediate for synthesizing more complex molecules.[\[12\]](#) Its utility stems from the reactivity of the indole ring and the acetonitrile side chain.

- Scaffold for Bioactive Molecules: The indole nucleus is a cornerstone in drug discovery, and this compound provides a pre-functionalized scaffold.[\[1\]](#)
- Synthesis of Tryptamine Analogs: The nitrile group can be reduced to a primary amine, forming the ethylamine side chain characteristic of tryptamines, a class of compounds with significant neurological activity.
- Precursor for Kinase Inhibitors: Many kinase inhibitors incorporate a substituted indole core. The chloro and nitrile functionalities can be used as synthetic handles to build out more complex structures designed to fit into the ATP-binding pocket of protein kinases.
- Fragment-Based Drug Discovery: As a functionalized heterocyclic fragment, this molecule can be used in screening campaigns to identify initial hits that bind to biological targets. These hits can then be elaborated into more potent leads.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

- Hazards: Based on data for related compounds, **2-(5-chloro-1H-indol-3-yl)acetonitrile** should be considered harmful if swallowed, in contact with skin, or if inhaled.[2][13] It may cause skin, eye, and respiratory irritation.[2][10]
- Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical safety goggles, a laboratory coat, and impervious gloves.[9][14]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid dust formation.[9] Keep the compound away from strong oxidizing agents, acids, and bases.[9]
- Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[13]

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- To cite this document: BenchChem. [2-(5-chloro-1H-indol-3-yl)acetonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590693#2-5-chloro-1h-indol-3-yl-acetonitrile-molecular-weight\]](https://www.benchchem.com/product/b1590693#2-5-chloro-1h-indol-3-yl-acetonitrile-molecular-weight)

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